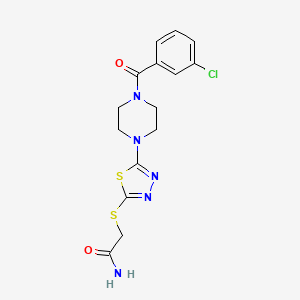

2-((5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

CAS No.: 1105198-00-2

Cat. No.: VC4139953

Molecular Formula: C15H16ClN5O2S2

Molecular Weight: 397.9

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1105198-00-2 |

|---|---|

| Molecular Formula | C15H16ClN5O2S2 |

| Molecular Weight | 397.9 |

| IUPAC Name | 2-[[5-[4-(3-chlorobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |

| Standard InChI | InChI=1S/C15H16ClN5O2S2/c16-11-3-1-2-10(8-11)13(23)20-4-6-21(7-5-20)14-18-19-15(25-14)24-9-12(17)22/h1-3,8H,4-7,9H2,(H2,17,22) |

| Standard InChI Key | MLJXVGPUPZMHGX-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1C2=NN=C(S2)SCC(=O)N)C(=O)C3=CC(=CC=C3)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition

2-((5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide (CAS No. 1206989-06-1) possesses the molecular formula CHClNOS and a molecular weight of 478.0 g/mol . The structure integrates three critical pharmacophores:

-

A 1,3,4-thiadiazole ring, known for its electron-deficient nature and ability to participate in hydrogen bonding.

-

A piperazine moiety substituted with a 3-chlorobenzoyl group, enhancing lipophilicity and receptor-binding affinity.

-

A thioacetamide linker, which may facilitate prodrug activation or enzyme inhibition .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | CHClNOS |

| Molecular Weight | 478.0 g/mol |

| CAS Number | 1206989-06-1 |

| Key Functional Groups | Thiadiazole, Piperazine, Thioacetamide |

Pharmacological Activities

Table 2: Comparative IC Values of Thiadiazole Derivatives

| Compound Class | Target Enzyme/Cell Line | IC (µM) |

|---|---|---|

| Benzimidazolone-thiadiazole | Urease | 0.11–0.64 |

| Thioacetamide-triazole | E. coli K12 | 0.5–2.0 |

Antibacterial Activity

The thioacetamide linker in this compound may act as a prodrug, analogous to thioacetamide-triazole antifolates that inhibit cysteine synthase A (CysK) in E. coli . Activation by CysK generates reactive metabolites that disrupt folate biosynthesis, a mechanism critical for bacterial growth inhibition.

Enzyme Inhibition

Molecular docking studies of structurally similar benzimidazolone-thiadiazole conjugates suggest strong binding affinity to urease active sites, with IC values surpassing thiourea (0.51 µM) . The chlorobenzoyl group in this compound could enhance hydrophobic interactions with enzyme pockets, though empirical validation is needed.

Structure-Activity Relationship (SAR) Insights

Key structural determinants of activity include:

-

Thiadiazole Core: Essential for π-π stacking with aromatic residues in target proteins .

-

Chlorobenzoyl-Piperazine: Enhances membrane permeability and selectivity for cancer cell lines.

-

Thioacetamide Linker: Modulates solubility and metabolic stability, as seen in prodrug activation pathways .

Modifications to the piperazine substituents or thiadiazole ring electronics (e.g., introducing electron-withdrawing groups) could further optimize potency and pharmacokinetic profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume